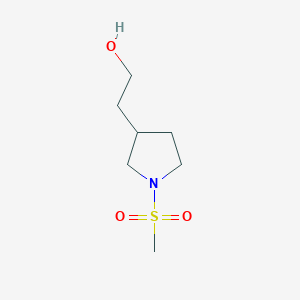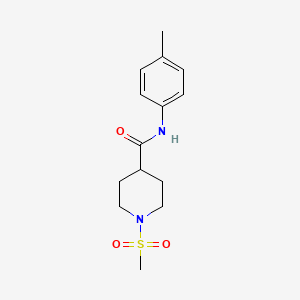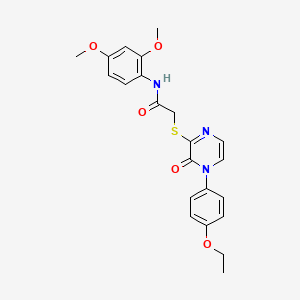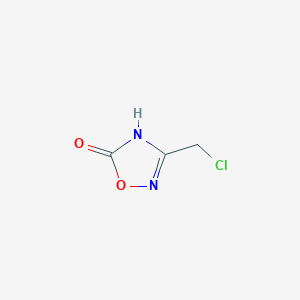amine hydrochloride CAS No. 1049803-05-5](/img/structure/B2744179.png)
[2-(1H-Indol-3-yl)ethyl](pyridin-4-ylmethyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1H-Indol-3-yl)ethylamine hydrochloride” is a biochemical used for proteomics research . It has a molecular weight of 287.79 and a molecular formula of C16H17N3 HCl .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1=CC=C2C (=C1)C (=CN2)CCNCC3=CN=CC=C3.Cl .Scientific Research Applications
Synthesis of Anti-Inflammatory Compounds
The compound has been utilized in the synthesis of new molecules with potential anti-inflammatory properties. By reacting with naproxen, a nonsteroidal anti-inflammatory drug (NSAID), researchers have created derivatives that may exhibit enhanced analgesic and anti-inflammatory effects . This could lead to the development of new medications for treating conditions like arthritis and other inflammatory diseases.
Development of Antiviral Agents
Research suggests that derivatives of this compound, when combined with certain NSAIDs, could possess broad-spectrum antiviral activity. This is particularly relevant in the context of respiratory viruses, including influenza and possibly SARS-CoV-2, where reducing severe respiratory mortality is a significant concern .
Neuromodulation Research
The indole moiety of the compound is structurally similar to that found in neuromodulators and psychedelic compounds. This makes it a valuable tool in studying the regulation and modulation of central nervous system processes, including sleep, cognition, memory, and behavior .
Organic Light-Emitting Diode (OLED) Applications
Derivatives of this compound have shown promise in the field of OLED technology. With high fluorescence quantum yield and good thermal stability, they could be excellent candidates for use in OLED displays, offering potential improvements in screen brightness and energy efficiency .
Cancer Research
Indole derivatives, including those related to this compound, have been extensively studied for their potential in treating various types of cancer. Their diverse biological activities make them suitable for developing new therapeutic agents that could target cancer cells more effectively .
Treatment of Musculoskeletal Disorders
The compound’s derivatives have been synthesized with ibuprofen, another NSAID known for its analgesic, antipyretic, and anti-inflammatory properties. These new molecules could lead to improved treatments for musculoskeletal disorders such as different types of arthritis .
Safety and Hazards
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3.ClH/c1-2-4-16-15(3-1)14(12-19-16)7-10-18-11-13-5-8-17-9-6-13;/h1-6,8-9,12,18-19H,7,10-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMASMXLMZKYETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=NC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1H-Indol-3-yl)ethyl](pyridin-4-ylmethyl)amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-hydroxyethyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2744100.png)
![2-[(Prop-2-enoylamino)methyl]-3-(3,4,5-trifluorophenyl)propanamide](/img/structure/B2744101.png)
![N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B2744104.png)

![2,6-difluoro-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)benzamide](/img/structure/B2744107.png)

![N-(2,2-diethoxyethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2744109.png)



![9-(4-bromophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2744116.png)
